(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol
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Overview
Description
(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]ethanol is a complex organic compound with a unique structure that combines elements of both aromatic and aliphatic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]ethanol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzothiepin ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the piperazine ring: This step involves the reaction of the benzothiepin intermediate with piperazine under controlled conditions.
Fluorination and iodination: These steps are carried out using appropriate fluorinating and iodinating agents.
Attachment of the but-2-enedioic acid moiety: This is typically done through a coupling reaction, often using a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]ethanol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]ethanol is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which (E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]ethanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-but-2-enedioic acid;2-[4-(9-fluoro-3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]ethanol
- (E)-but-2-enedioic acid;2-[4-(9-fluoro-3-bromo-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]ethanol
Uniqueness
What sets (E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]ethanol apart from similar compounds is its specific combination of functional groups, which may confer unique reactivity and biological activity. The presence of both fluorine and iodine atoms, for example, can significantly influence the compound’s electronic properties and interactions with biological targets.
Properties
CAS No. |
80760-86-7 |
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Molecular Formula |
C28H30FIN2O9S |
Molecular Weight |
716.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H22FIN2OS.2C4H4O4/c21-15-2-1-14-11-18(24-7-5-23(6-8-24)9-10-25)17-13-16(22)3-4-19(17)26-20(14)12-15;2*5-3(6)1-2-4(7)8/h1-4,12-13,18,25H,5-11H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
LBPRAHURQRRTNO-LVEZLNDCSA-N |
Isomeric SMILES |
C1N(CCN(C1)C2C3=C(SC4=C(C2)C=CC(=C4)F)C=CC(=C3)I)CCO.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CCO)C2CC3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)I.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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